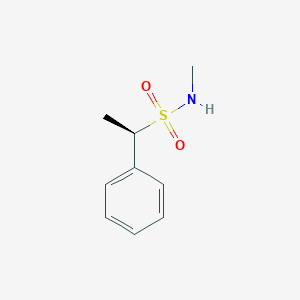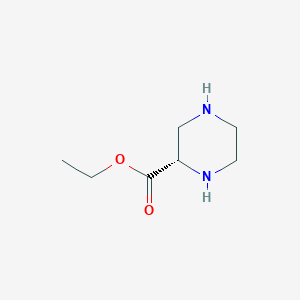
(S)-Ethyl piperazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-piperazine-2-carboxylate is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an ethyl ester group attached to the piperazine ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-piperazine-2-carboxylate typically involves the esterification of (2S)-piperazine-2-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl (2S)-piperazine-2-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-piperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-piperazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives, including ethyl (2S)-piperazine-2-carboxylate, are investigated for their potential use in drug development.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl (2S)-piperazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl piperazine-1-carboxylate: Similar structure but with the ester group attached to a different nitrogen atom in the piperazine ring.
Methyl (2S)-piperazine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(2S)-Piperazine-2-carboxylic acid: The parent carboxylic acid without the ester group.
Uniqueness
Ethyl (2S)-piperazine-2-carboxylate is unique due to its specific ester group and stereochemistry, which can influence its reactivity and biological activity. The presence of the ethyl ester group can affect the compound’s solubility, stability, and interaction with biological targets compared to similar compounds.
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
ethyl (2S)-piperazine-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
XWZHSYWFWDKJHI-LURJTMIESA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CNCCN1 |
Kanonische SMILES |
CCOC(=O)C1CNCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
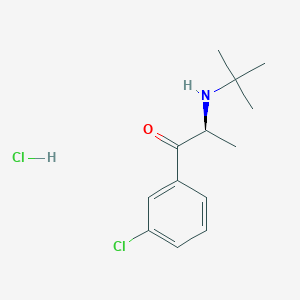
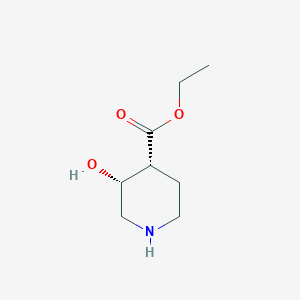
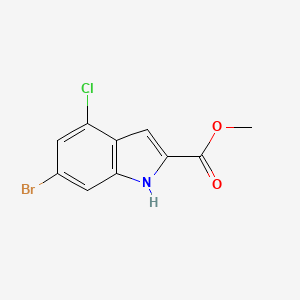
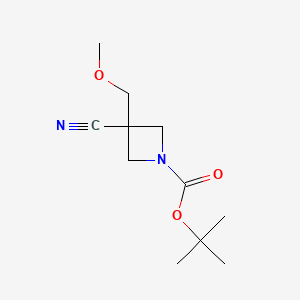
![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)
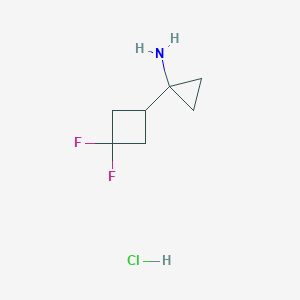
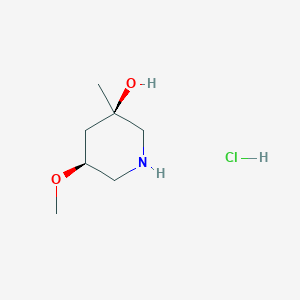
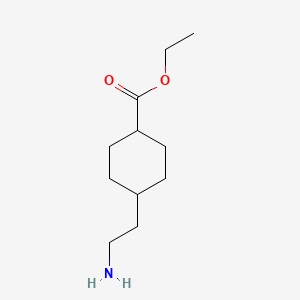
![(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
